Wedelobatin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wedelobatin A is a natural product derived from the plant Wedelia trilobata. It is a diterpenoid compound with the molecular formula C30H46O3 and a molecular weight of 454.68 g/mol . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wedelobatin A involves several steps, starting from the extraction of the compound from Wedelia trilobata. The plant material is typically subjected to solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained from natural sources. large-scale extraction and purification processes can be optimized to increase yield and purity. These processes may involve the use of advanced chromatographic techniques and solvent systems to efficiently isolate the compound from plant material.
Chemical Reactions Analysis
Types of Reactions
Wedelobatin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to introduce new substituents into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce alcohols
Scientific Research Applications
Wedelobatin A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the notable applications are:
Chemistry: this compound is used as a starting material for the synthesis of novel compounds with potential biological activities. Its unique structure makes it an attractive target for chemical modifications.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. These activities make it a valuable tool for studying various biological processes.
Medicine: this compound has shown promise in preclinical studies for its potential therapeutic effects. It is being investigated for its role in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Wedelobatin A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various signaling pathways and enzymes involved in biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, this compound may interact with cellular receptors and signaling molecules, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
Wedelobatin A belongs to the class of ent-kaurane diterpenoids, which are known for their diverse biological activities. Some similar compounds include:
- 3α-Tigloyloxypterokaurene L3
- ent-17-Hydroxy-kaura-9(11),15-dien-19-oic acid
- Wedelobatin B
- Grandiflorenic acid
- Pterokaurene L3
Compared to these compounds, this compound stands out due to its unique structure and specific biological activities. Its potential therapeutic effects and applications in various scientific fields make it a valuable compound for further research and development .
Properties
IUPAC Name |
(4-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) 5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-18(2)22-15-23(31)19(3)14-24(22)33-27(32)29(6)12-7-11-28(5)25(29)10-13-30-16-20(4)21(17-30)8-9-26(28)30/h14,18,21-26,31H,4,7-13,15-17H2,1-3,5-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKJIDAGDGTENO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1O)C(C)C)OC(=O)C2(CCCC3(C2CCC45C3CCC(C4)C(=C)C5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.